
2,3-Dibromo-2-(chloromethyl)butanoyl chloride
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Overview
Description
2,3-Dibromo-2-(chloromethyl)butanoyl chloride is a chemical compound with the molecular formula C5H7Br2ClO It is an organobromine compound that features both bromine and chlorine atoms attached to a butanoyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-(chloromethyl)butanoyl chloride typically involves the bromination of 2-(chloromethyl)butanoyl chloride. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-2-(chloromethyl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can be used to facilitate certain reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while elimination reactions can produce alkenes.
Scientific Research Applications
2,3-Dibromo-2-(chloromethyl)butanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their structure and function.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2-(chloromethyl)butanoyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobutane: Similar in structure but lacks the chloromethyl and butanoyl chloride functionalities.
2-Chlorobutanoyl chloride: Contains the chloromethyl and butanoyl chloride groups but lacks bromine atoms.
2,3-Dichlorobutane: Contains chlorine atoms instead of bromine.
Uniqueness
2,3-Dibromo-2-(chloromethyl)butanoyl chloride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
61779-93-9 |
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Molecular Formula |
C5H6Br2Cl2O |
Molecular Weight |
312.81 g/mol |
IUPAC Name |
2,3-dibromo-2-(chloromethyl)butanoyl chloride |
InChI |
InChI=1S/C5H6Br2Cl2O/c1-3(6)5(7,2-8)4(9)10/h3H,2H2,1H3 |
InChI Key |
CTVFCPKLGHJWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCl)(C(=O)Cl)Br)Br |
Origin of Product |
United States |
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